N-Benzyl L-Cbz-isoleucinamide
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Overview
Description
Benzyl N-[1-(benzylamino)-3-methyl-1-oxopentan-2-yl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a benzylamino and a methyl-oxopentan group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl L-Cbz-isoleucinamide typically involves the reaction of benzylamine with a suitable carbamate precursor. One common method involves the use of benzyl chloroformate as the carbamate precursor, which reacts with benzylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-(benzylamino)-3-methyl-1-oxopentan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of N-Benzyl L-Cbz-isoleucinamide derivatives with additional oxygen functionalities.
Reduction: Formation of this compound derivatives with reduced functionalities.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Benzyl N-[1-(benzylamino)-3-methyl-1-oxopentan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Benzyl L-Cbz-isoleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate
- Benzyl N-[1-(benzylamino)-3-methyl-1-oxopropan-2-yl]carbamate
- Benzyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate
Uniqueness
Benzyl N-[1-(benzylamino)-3-methyl-1-oxopentan-2-yl]carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its longer carbon chain compared to similar compounds may result in different reactivity and interaction profiles, making it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
benzyl N-[1-(benzylamino)-3-methyl-1-oxopentan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-16(2)19(20(24)22-14-17-10-6-4-7-11-17)23-21(25)26-15-18-12-8-5-9-13-18/h4-13,16,19H,3,14-15H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMMFXBMHIAIQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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